5,7-DICHLOROISOQUINOLIN-1(2H)-ONE

Übersicht

Beschreibung

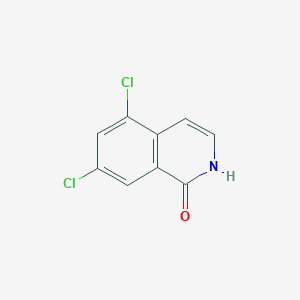

5,7-Dichloro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H5Cl2NO It is a derivative of isoquinolinone, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the isoquinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of hypervalent iodine reagents such as PIDA (phenyliodine diacetate) has been reported to facilitate the construction of isoquinolin-1(2H)-ones . This method allows for the rapid synthesis of polycyclic N-heterocycles from available amides under metal-free conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Electrophilic Aromatic Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5,7-Dichloroisoquinolin-1(2H)-one has been investigated for its potential therapeutic properties. Research indicates that it may act as an active agent in enhancing stress tolerance in plants and could have applications in developing novel pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.

Anticancer Research

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve enzyme inhibition or receptor modulation, which are crucial for disrupting cancer cell proliferation.

Materials Science

The compound is being explored for its potential use in developing new materials with unique electronic and optical properties. Its structural characteristics allow for functionalization that can lead to innovative applications in material design.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of resistant cancer cell lines. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific molecular targets involved in cell cycle regulation.

Case Study 2: Stress Tolerance in Plants

Research conducted on the application of this compound in agriculture showed promising results in enhancing stress tolerance among various plant species. The study indicated that treatment with this compound improved growth rates under stress conditions, suggesting potential agricultural applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic uses; ongoing research into drug development |

| Anticancer Research | Cytotoxic effects against cancer cell lines; mechanism involves apoptosis |

| Materials Science | Development of new materials with unique properties |

| Agricultural Science | Enhancing stress tolerance in plants |

Wirkmechanismus

The mechanism of action of 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can modulate various biochemical processes. For instance, its ability to undergo electrophilic aromatic substitution suggests it can interact with nucleophilic sites in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one: A closely related compound with similar structural features.

5,8-Dichloro-3,4-dihydro-2H-isoquinolin-1-one: Another derivative with chlorine atoms at different positions.

Uniqueness

5,7-Dichloro-2H-isoquinolin-1-one is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

5,7-Dichloroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The compound is characterized by the presence of two chlorine atoms at positions 5 and 7 of the isoquinoline structure. The general formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study indicated that the compound significantly reduced cell viability in osteosarcoma cell lines, with IC50 values in the low micromolar range .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on several kinases, which are crucial in cancer progression and other diseases. Table 1 summarizes the residual activity of this compound against selected kinases at a concentration of 1 μM:

| Kinase | % Residual Activity |

|---|---|

| Haspin | 6 |

| CLK1 | 44 |

| DYRK1A | 67 |

| CDK2 | 61 |

| CDK5 | 100 |

| CDK9 | 100 |

The data indicates that the compound shows significant selectivity towards Haspin kinase, with a residual activity of only 6%, suggesting strong inhibitory potential .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. For example, derivatives of isoquinoline structures have been reported to exhibit potent activity against Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoquinoline derivatives. Modifications to the chlorine substituents or the introduction of additional functional groups can enhance potency and selectivity. For instance:

- Chlorine Substitution: The presence of chlorine atoms at positions 5 and 7 is essential for maintaining high biological activity.

- Functional Group Variation: Adding electron-withdrawing groups can increase lipophilicity and improve cellular uptake, enhancing overall efficacy .

Study on Cancer Cell Lines

A significant study published in Nature evaluated the effects of various isoquinoline derivatives on cancer cell lines. The study found that compounds similar to this compound induced apoptosis in osteosarcoma cells through activation of caspase pathways. The study highlighted that structural modifications could lead to increased selectivity for cancerous cells over normal cells .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of isoquinoline derivatives. It was found that introducing additional halogens enhanced activity against Gram-positive bacteria while maintaining low cytotoxicity towards human cells .

Eigenschaften

IUPAC Name |

5,7-dichloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGETXVFLGKZKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300308 | |

| Record name | 5,7-Dichloro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143074-76-4 | |

| Record name | 5,7-Dichloro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143074-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.